molecular formula C19H26N4O B15167286 N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-86-4

N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea

Cat. No.: B15167286
CAS No.: 648420-86-4
M. Wt: 326.4 g/mol
InChI Key: QNSJLXCIYVWEGP-UHFFFAOYSA-N
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Description

N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea is a synthetic urea derivative featuring a quinolin-3-yl group linked via a urea bridge to a cyclohexylmethyl moiety substituted with a methylamino group. This structure combines lipophilic (cyclohexyl) and aromatic (quinoline) components, with the urea group enabling hydrogen-bonding interactions.

Properties

CAS No.

648420-86-4

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

1-[[4-(methylaminomethyl)cyclohexyl]methyl]-3-quinolin-3-ylurea

InChI

InChI=1S/C19H26N4O/c1-20-11-14-6-8-15(9-7-14)12-22-19(24)23-17-10-16-4-2-3-5-18(16)21-13-17/h2-5,10,13-15,20H,6-9,11-12H2,1H3,(H2,22,23,24)

InChI Key

QNSJLXCIYVWEGP-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(CC1)CNC(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea typically involves multiple steps, starting with the preparation of the quinoline and cyclohexylamine derivatives. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with N-({4-[(Methylamino)methyl]cyclohexyl}methyl)amine under controlled conditions to yield the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclohexylamine derivative may interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Functional Groups Molecular Weight Key Features
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea Quinoline + cyclohexyl Urea, methylamino ~383.5 g/mol (estimated) Urea linker, cyclohexyl lipophilicity, basic methylamino group
N-(7-Chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (18) Chloroquinoline + pyridine Ethylenediamine, chloro Not specified Chlorine enhances electron-withdrawing effects; pyridine improves solubility
N-[(4-Chloropyridin-3-yl)methyl]-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine (20) Chloroquinoline + chloropyridine Ethylenediamine, dual chloro Not specified Dual chloro substituents increase hydrophobicity and potential toxicity
N-(4-Cyanophenyl)-N'-phenylurea Phenyl + cyanophenyl Urea, cyano 237.26 g/mol Cyanophenyl enhances π-π stacking; lacks heteroaromatic quinoline
3-(2-aminoquinolin-3-yl)-N-cyclohexyl-N-methylpropanamide Quinoline + cyclohexyl Amide, methylamino 335.43 g/mol Amide linker (greater metabolic stability), aminoquinoline for target binding
N'-(7-chloroquinolin-4-yl)cyclohexanecarbohydrazide Chloroquinoline + cyclohexyl Carbohydrazide Not specified Hydrazide linker (prone to hydrolysis), chloro substituent for activity

Pharmacological and Chemical Insights

  • Urea vs. However, ureas are less metabolically stable than amides, which may reduce in vivo half-life .
  • Substituent Effects: The absence of chlorine on the quinoline ring in the target compound distinguishes it from ’s analogs. Chlorine typically enhances target affinity but increases toxicity risks .
  • Lipophilicity : The cyclohexyl group confers higher lipophilicity compared to pyridine or phenyl substituents, which may enhance membrane permeability but reduce aqueous solubility .

Research Findings and Implications

  • Botulinum Neurotoxin Inhibition: highlights chloroquinoline-diamine derivatives as botulinum neurotoxin inhibitors. The target compound’s urea linker may offer superior binding to catalytic sites compared to ethylenediamine linkers, though this requires experimental validation .
  • Metabolic Stability : The amide-containing analog () demonstrates greater stability than urea derivatives, suggesting that the target compound may require structural optimization (e.g., cyclization or fluorination) to improve pharmacokinetics .

Biological Activity

N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoline moiety linked to a cyclohexyl group with a methylamino substituent. This unique configuration is believed to contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, related compounds have demonstrated significant inhibitory activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus2
Escherichia coli7
Pseudomonas aeruginosa0.5

These findings suggest that this compound may possess similar antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with structural similarities have been reported to trigger caspase activation and inhibit cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoline exhibited broad-spectrum antimicrobial activity, with some derivatives showing MIC values lower than standard antibiotics .
  • Anticancer Research : A recent investigation into the anticancer effects of quinoline derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further exploration .
  • Neurotoxicity Assessment : Another study assessed the neurotoxic effects of related compounds using the rotarod method, indicating that while some derivatives showed therapeutic potential, caution is necessary regarding their safety profiles .

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